1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea
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Overview
Description
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea is a complex organic compound that features a unique combination of functional groups, including a furan ring, a thiomorpholine moiety, and a naphthalene group. This compound is of interest in various fields of scientific research due to its potential biological activities and its structural complexity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as the furan-3-yl and naphthalen-1-ylmethyl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(Furan-3-yl)-2-morpholinoethyl)-3-(naphthalen-1-ylmethyl)urea
- 1-(2-(Furan-3-yl)-2-piperidinoethyl)-3-(naphthalen-1-ylmethyl)urea
Uniqueness
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea is unique due to the presence of the thiomorpholine moiety, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(naphthalen-1-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-11-27-16-19)25-9-12-28-13-10-25/h1-8,11,16,21H,9-10,12-15H2,(H2,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZTKYLBBBNCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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